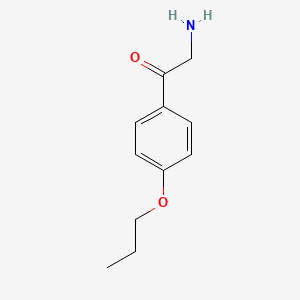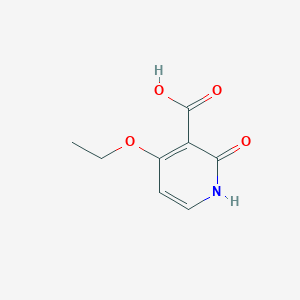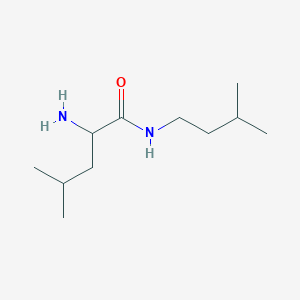![molecular formula C6H3F2N3O B13657929 4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)
4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of two fluorine atoms at the 4th and 6th positions of the imidazo[4,5-c]pyridine ring system. The imidazopyridine scaffold is known for its diverse biological activities and is often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be constructed through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Final Cyclization: The final step involves the cyclization of the intermediate to form the imidazo[4,5-c]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can have different biological activities depending on the nature of the substituents.
科学的研究の応用
4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Research: The compound is used in studies to understand the mechanism of action of imidazopyridine-based drugs.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用機序
The mechanism of action of 4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target. The imidazopyridine ring system can interact with various biological pathways, leading to the modulation of cellular processes.
類似化合物との比較
Similar Compounds
2-Phenyl-1H-imidazo[4,5-b]pyridine: Known for its activity as a type 2 diabetes inhibitor.
Imidazo[1,2-a]pyridine Derivatives: Used as cyclin-dependent kinase inhibitors.
1H-Pyrrolo[2,3-b]pyridine Derivatives: Known for their activity against fibroblast growth factor receptors.
Uniqueness
4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The specific substitution pattern on the imidazopyridine ring system also contributes to its distinct pharmacological profile.
特性
分子式 |
C6H3F2N3O |
|---|---|
分子量 |
171.10 g/mol |
IUPAC名 |
4,6-difluoro-1,3-dihydroimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C6H3F2N3O/c7-3-1-2-4(5(8)10-3)11-6(12)9-2/h1H,(H2,9,11,12) |
InChIキー |
SWELNLGVTOSLNW-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(N=C1F)F)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13657846.png)








![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)

![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)


